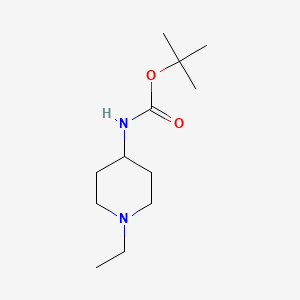

tert-Butyl (1-ethylpiperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

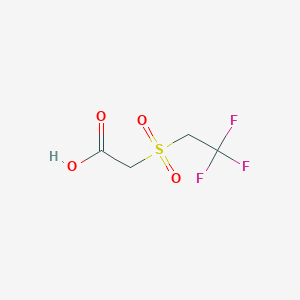

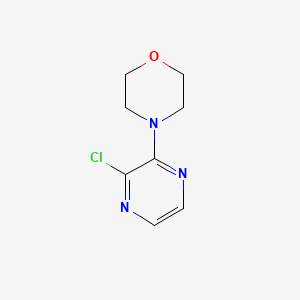

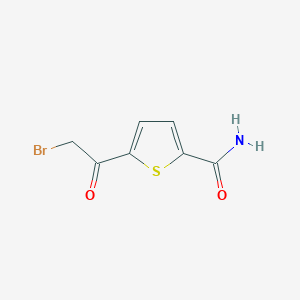

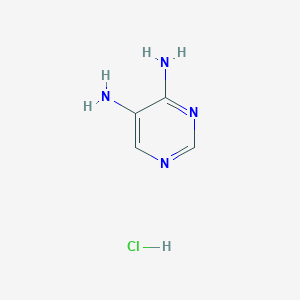

Tert-Butyl (1-ethylpiperidin-4-yl)carbamate, commonly known as TBC, is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. TBC is a member of the carbamate family and is composed of a tert-butyl group, an ethyl group, and a piperidine ring. It is a colorless, odorless, and water-soluble compound. TBC is a versatile compound that has been used in various applications, including organic synthesis, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

- tert-Butyl (1-ethylpiperidin-4-yl)carbamate is a crucial intermediate in synthesizing biologically active compounds. For instance, Zhao et al. (2017) described its use in synthesizing omisertinib (AZD9291), highlighting a rapid synthetic method and confirming the compound's structure through MS and 1HNMR techniques (Zhao, Guo, Lan, & Xu, 2017).

Crystallographic Studies

- The compound has been studied for its crystallographic properties. Baillargeon et al. (2017) examined tert-butyl carbamate derivatives, noting their molecular linking via hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Asymmetric Synthesis

- Ghosh et al. (2017) discussed the enantioselective synthesis of tert-butyl carbamate derivatives, which are used as building blocks for protease inhibitors. This involves asymmetric syn- and anti-aldol reactions for setting stereogenic centers (Ghosh, Cárdenas, & Brindisi, 2017).

Applications in Organic Chemistry

- Kant et al. (2015) prepared a tert-butyl carbamate derivative and analyzed its single crystal X-ray diffraction, highlighting the compound's conformation and intermolecular interactions, useful for understanding molecular packing (Kant, Singh, & Agarwal, 2015).

Natural Product Synthesis

- Tang et al. (2014) synthesized tert-butyl carbamate as an intermediate of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines, highlighting its synthesis from L-Serine (Tang et al., 2014).

Metalation and Alkylation Studies

- Sieburth et al. (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation and reaction with electrophiles, providing insights into the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Crystal Structure Analysis

- Das et al. (2016) synthesized and characterized carbamate derivatives, examining their molecular environments and interactions in crystal structures, offering insights into molecular assembly and hydrogen bond interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Pharmaceutical Intermediate Synthesis

- Li et al. (2015) described the synthesis of tert-butyl carbamate and its use in preparing β-secretase inhibitors, a class of therapeutic agents for Alzheimer's disease (Li, Mei, Gao, Li, Yan, & Che, 2015).

Advanced Material Research

- Wu (2011) reported on the preparation of tert-butyl carbamate derivatives, focusing on their potential applications in chemical reagents and material science (Wu, 2011).

Propiedades

IUPAC Name |

tert-butyl N-(1-ethylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14-8-6-10(7-9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOXFFYHDMNFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609858 |

Source

|

| Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-56-7 |

Source

|

| Record name | tert-Butyl (1-ethylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)